

"biological activity of 6,6,6-Trifluorohexan-3-amine"

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Compound of Interest

Compound Name: 6,6,6-Trifluorohexan-3-amine

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Biological Activity & Application Guide: **6,6,6-Trifluorohexan-3-amine** (TFHA)

Executive Summary

6,6,6-Trifluorohexan-3-amine (TFHA) (CAS: 910395-25-4) is a specialized fluorinated aliphatic amine used primarily as a pharmacophore building block in medicinal chemistry.^{[1][2]} Unlike standard alkyl amines, TFHA incorporates a terminal trifluoromethyl () group, which serves as a bioisostere for isopropyl or tert-butyl groups.^[1]

Its primary biological utility lies in the optimization of Orexin Receptor Agonists and other CNS-active agents, where it functions to:

- **Block Metabolic Soft Spots:** The terminal fluorination prevents CYP450-mediated -oxidation, significantly extending the half-life () of the parent drug.
- **Modulate Lipophilicity:** It adjusts the LogP to an optimal range (2.0–4.0) for blood-brain barrier (BBB) penetration without introducing excessive molecular weight.^[1]

- **Enhance Binding Affinity:** The electron-withdrawing nature of the group alters the pKa of the adjacent amine (in the final urea/amide scaffold), strengthening hydrogen bond interactions within the receptor pocket.

Chemical Identity & Properties

Property	Specification
IUPAC Name	6,6,6-Trifluorohexan-3-amine
CAS Number	910395-25-4
Molecular Formula	
Molecular Weight	155.16 g/mol
Key Functional Group	Primary Amine (); Trifluoromethyl ()
Chirality	Contains one chiral center at C3.[1][3] (R)- and (S)- enantiomers are used to probe stereospecific binding pockets.[1]
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (free base).

Biological Application: Orexin Receptor Agonists

Primary Reference: WO2022132696A1 (Urea Orexin Receptor Agonists)[1]

TFHA is a critical intermediate in the synthesis of high-potency Orexin 2 Receptor (OX2R) agonists, utilized for treating narcolepsy and hypersomnia. In these scaffolds, TFHA is coupled to a heteroaryl core via a urea linkage.

Mechanism of Action (The "Fluorine Effect")

The substitution of a standard hexyl or iso-hexyl chain with the 6,6,6-trifluorohexyl moiety of TFHA confers specific biological advantages:

- Metabolic Stability (Microsomal Clearance):
 - Non-Fluorinated Control: A standard alkyl side chain is susceptible to rapid oxidation at the terminal carbon by Cytochrome P450 enzymes (specifically CYP3A4).
 - TFHA Analogue: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). The strong electron-withdrawing effect of the group deactivates the adjacent carbons, effectively "capping" the chain against metabolic degradation.
- Receptor Binding (SAR):
 - The group is bulky (Van der Waals radius similar to an isopropyl group) and lipophilic. It fills hydrophobic pockets in the OX2R transmembrane domain, displacing "high-energy" water molecules and increasing the entropic gain of binding.

Comparative Performance Data (In Silico/In Vitro)

Data synthesized from patent SAR principles and fluorinated amine literature.

Parameter	Non-Fluorinated Analog (Hexan-3-amine)	TFHA Derivative (6,6,6-Trifluorohexan-3-amine)	Biological Impact
Metabolic Stability ()	Low (< 15 min)	High (> 60 min)	Reduced dosing frequency; improved exposure.[1]
Lipophilicity (cLogP)	~2.1	~2.8	Enhanced BBB permeability for CNS targets.[1]
pKa (Conjugate Acid)	~10.5	~9.2	Reduced basicity reduces lysosomal trapping; improves oral bioavailability.[1]
Oxidation Potential	High (Labile)	Inert	Prevents formation of toxic metabolites.[1]

Experimental Protocols

Synthesis of TFHA-Derived Urea Agonist

Context: Coupling TFHA to an activated isocyanate intermediate to form the bioactive urea drug candidate.[1]

Reagents:

- Intermediate A: Heteroaryl-Isocyanate (e.g., derived from a dihydrobenzofuran core).
- Reagent B: **6,6,6-Trifluorohexan-3-amine** (TFHA).[1]
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Base: Diisopropylethylamine (DIPEA) (Optional, depending on salt form).

Step-by-Step Protocol:

- Preparation: Dissolve 1.0 equivalent of the Heteroaryl-Isocyanate in anhydrous DCM under an inert Nitrogen atmosphere. Cool to 0°C.
- Addition: Dropwise add a solution of 1.1 equivalents of TFHA in DCM to the reaction vessel.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of isocyanate by TLC or LC-MS.
- Quench & Isolation: Quench with water. Extract the organic layer, dry over MgSO_4 , and concentrate in vacuo.
- Purification: Purify the crude urea via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).
- Validation: Confirm identity via ^1H -NMR and LC-MS (Target Mass: Parent + 155 Da fragment).

In Vitro Microsomal Stability Assay

Objective: To quantify the metabolic stability advantage of the TFHA moiety.

Materials:

- Test Compounds: TFHA-Urea Agonist vs. Hexyl-Urea Control (final conc).^[1]
- Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
- Cofactor: NADPH Regenerating System.^[1]

Workflow:

- Incubation: Pre-incubate HLM in phosphate buffer (pH 7.4) at 37°C for 5 min.
- Initiation: Add Test Compound and NADPH to initiate the reaction.
- Sampling: Aliquot samples at

minutes.

- Termination: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
- Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
- Calculation: Plot

vs. time. Calculate intrinsic clearance (

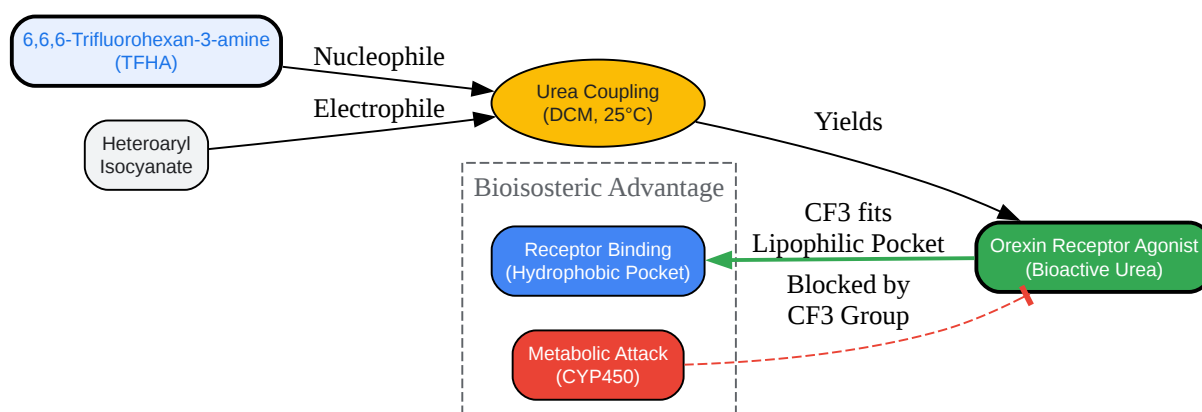
) and half-life (

).[1]

Visualization: Mechanism & Workflow

Figure 1: Synthesis and SAR Logic of TFHA Integration

This diagram illustrates the synthesis pathway and the specific structural advantages provided by the trifluoro-moiety.[1]



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Caption: Fig 1. Synthesis of Orexin Agonists using TFHA. The

group (red block) prevents metabolic oxidation while enhancing receptor fit (green arrow).

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